

Comparative Analysis of 5-Fluoroindole Analogues: In Vitro and In Vivo Activity

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Compound of Interest

Compound Name: 5-fluoro-3-propyl-1H-indole

Cat. No.: B15261265

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5-fluoroindole derivatives, serving as a proxy for understanding the potential of **5-fluoro-3-propyl-1H-indole**. Due to the limited availability of public data on **5-fluoro-3-propyl-1H-indole**, this document focuses on structurally related 5-fluoroindole compounds with reported in vitro and in vivo activities. The presented data and protocols are intended to offer a valuable resource for researchers engaged in the discovery and development of novel indole-based therapeutic agents.

In Vitro Activity Comparison

The following tables summarize the in vitro activity of various 5-fluoroindole derivatives against different biological targets. These compounds showcase the potential of the 5-fluoroindole scaffold in anticancer and enzyme inhibition applications.

Table 1: Anticancer Activity of 5-Fluoroindole Derivatives

Compound ID	Structure	Cell Line	Assay Type	IC50 (μM)	Reference
1	5-Fluoroindole-2-carboxylic acid	-	APE1 Inhibition	10	[1]
2	Chalcone-based 5-fluoroindole	HCT116	MTT Assay	0.00452	[1]
3	Chalcone-based 5-fluoroindole	CT26	MTT Assay	0.01869	[1]
4	Quinazolinone-based 5-fluoroindole	MCF-7	SRB Assay	Not Specified	[1]
5	Quinazolinone-based 5-fluoroindole	HepG2	SRB Assay	Not Specified	[1]
6	Bis-indole derivative (33g)	-	FLT3 Kinase Inhibition	0.34	[1]
7	Bis-indole derivative (33h)	-	FLT3 Kinase Inhibition	0.17	[1]

Table 2: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives

Compound ID	Structure	Assay Type	IC50 (μM)	Reference
3d	5-fluoro-2-oxindole derivative	α-Glucosidase Inhibition	49.89 ± 1.16	[2]
3f	5-fluoro-2-oxindole derivative	α-Glucosidase Inhibition	35.83 ± 0.98	[2]
3i	5-fluoro-2-oxindole derivative	α-Glucosidase Inhibition	56.87 ± 0.42	[2]
Acarbose (Reference)	-	α-Glucosidase Inhibition	569.43 ± 43.72	[2]

In Vivo Activity Comparison

In vivo studies are crucial for validating the therapeutic potential of drug candidates. The following table summarizes the in vivo activity of a chalcone-based 5-fluoroindole derivative in a colorectal cancer model.

Table 3: In Vivo Anticancer Activity of a Chalcone-Based 5-Fluoroindole Derivative

Compound ID	Animal Model	Dosing	Efficacy Endpoint	Result	Reference
11	HCT116-xenograft mice	3 mg/kg	Tumor Growth Inhibition (TGI)	65.96%	[1]
11	APCmin/+ mice	3 mg/kg	Adenoma Number Inhibition	76.25%	[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

In Vitro Assays

1. MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. α -Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α -glucosidase enzyme.

- **Enzyme and Substrate Preparation:** Prepare solutions of α -glucosidase and the substrate p-nitrophenyl- α -D-glucopyranoside (pNPG).
- **Reaction Mixture:** In a 96-well plate, add the test compound at various concentrations, followed by the α -glucosidase solution. Pre-incubate for 10 minutes at 37°C.
- **Initiate Reaction:** Add the pNPG substrate to initiate the reaction.

- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Stop Reaction: Stop the reaction by adding a sodium carbonate solution.
- Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
- Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the anti-inflammatory activity of compounds.

- Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
- Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.
- Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
- Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

2. Xenograft Mouse Model of Cancer

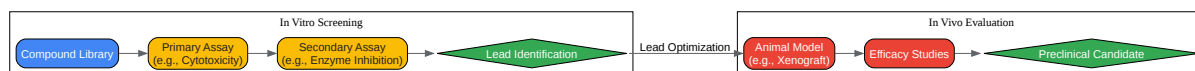
This model is used to assess the in vivo antitumor efficacy of compounds.

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

- **Randomization and Treatment:** Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired schedule and route (e.g., intraperitoneal, oral).
- **Tumor Measurement:** Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
- **Efficacy Evaluation:** At the end of the study, calculate the tumor growth inhibition (TGI) and other relevant efficacy parameters.

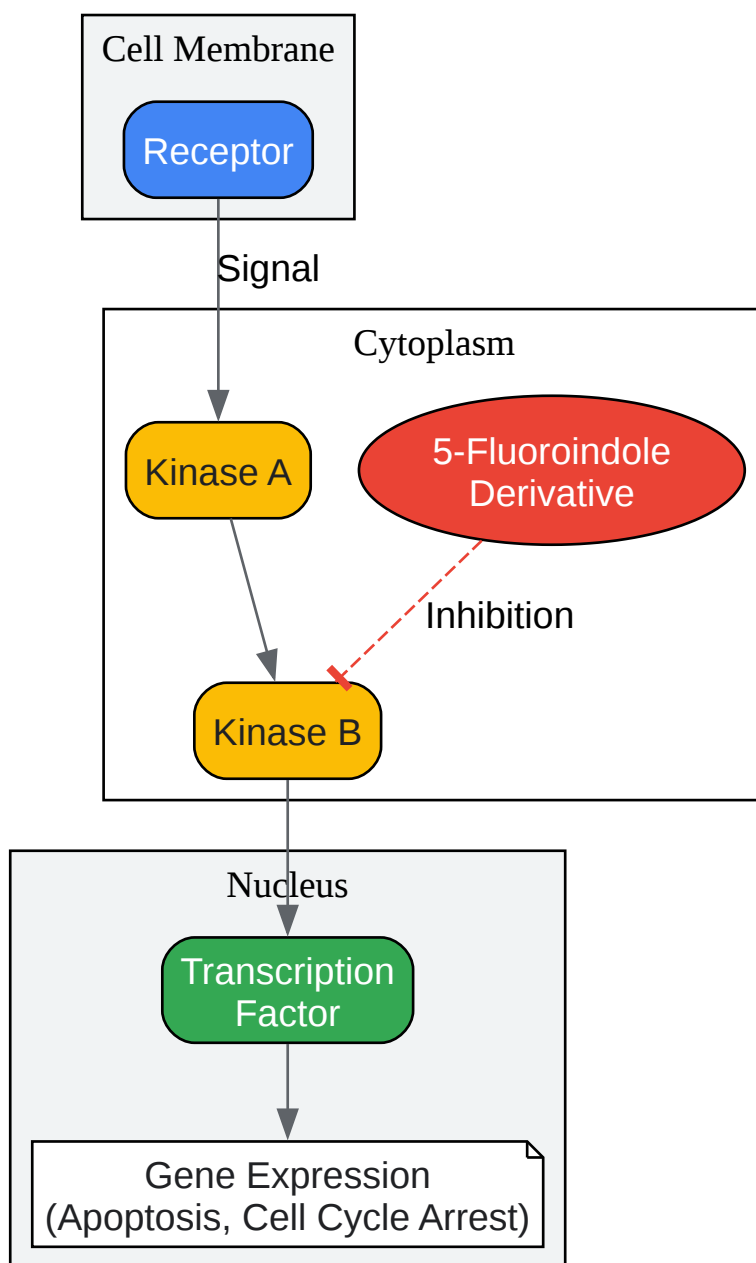
Visualizations

The following diagrams illustrate a typical experimental workflow for in vitro to in vivo screening and a hypothetical signaling pathway that could be modulated by indole derivatives.



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Caption: A typical drug discovery workflow.



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Caption: A hypothetical kinase inhibition pathway.

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References

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